N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-12(16)15-13-14-9(6-19-13)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPCUCQIXAOFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide typically involves the condensation of 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with propionyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the propionamide group.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer activity . It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Key Compounds:
Key Observations:
Side Chain Modifications :
- The target compound’s propionamide group (3-carbon chain) contrasts with butanamide (4-carbon, e.g., CAS 941987-26-4) and cyclopropanecarboxamide (e.g., Compounds 84, 89) . Cyclopropane rings introduce steric constraints and metabolic stability, while sulfonyl groups (e.g., CAS 895474-70-1) enhance polarity and target binding .
- ASN90 and LSN3316612 replace the benzodioxole with piperazine or pyridinyl groups, altering pharmacokinetic profiles .
Thiazole Substitutions :
- The 4-position of the thiazole ring is highly variable. The target’s benzodioxole group differs from biphenyl carbonyl (Compound 89) and methoxybenzoyl (Compound 84), which may influence target selectivity .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for similar amides, such as coupling propionic acid derivatives with 2-amino-thiazole intermediates using HATU/DIPEA . Cyclopropane-containing analogs (e.g., Compound 89) require additional steps, such as cyclopropanecarboxylic acid coupling .
Physicochemical Properties
- Polarity : Sulfonyl and cyclopropane groups increase polarity, which may enhance solubility but reduce membrane permeability .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a thiazole ring, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 252.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 185613-91-6 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity . A study highlighted its efficacy against various cancer cell lines, demonstrating lower IC50 values compared to standard chemotherapeutics.
Case Studies and Research Findings
-
In Vitro Anticancer Efficacy :
- The compound was tested against several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values were reported as follows:
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF7: 4.52 µM
- These values indicate a potent antiproliferative effect compared to doxorubicin, which had IC50 values of 7.46 µM (HepG2), 8.29 µM (HCT116), and 4.56 µM (MCF7) .
- The compound was tested against several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values were reported as follows:
-
Mechanisms of Action :
- The anticancer mechanisms were investigated through various assays:
- EGFR Inhibition : The compound was found to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer proliferation.
- Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
- Cell Cycle Analysis : Results showed G1 phase arrest, indicating interference with cell cycle progression.
- Mitochondrial Pathway Activation : The expression levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) were altered, favoring apoptosis .
- The anticancer mechanisms were investigated through various assays:
- Molecular Docking Studies :
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Significant antiproliferative effects on multiple cancer cell lines. |
| Apoptosis Induction | Promotes programmed cell death via mitochondrial pathways. |
| EGFR Inhibition | Interferes with signaling pathways critical for cancer growth. |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
